molecular formula C11H21BO3 B6227933 2-(3-ethoxyprop-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2246767-67-7

2-(3-ethoxyprop-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B6227933
CAS RN: 2246767-67-7
M. Wt: 212.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-ethoxyprop-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as EPMD, is a boron-containing organometallic compound that has been used in a number of scientific and industrial contexts. It is an organoborane that has been used in organic synthesis, as a catalyst in polymerization reactions, and as a reagent in organometallic reactions. EPMD has been used in a variety of research applications, including organic synthesis, biochemistry, and materials science.

Mechanism of Action

The mechanism of action of 2-(3-ethoxyprop-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is not completely understood. However, it is believed that the compound acts as a Lewis acid, which is capable of forming covalent bonds with electron-rich species. This allows this compound to act as a catalyst in a variety of reactions, including polymerization reactions. Furthermore, this compound is believed to act as a Lewis base, which is capable of forming covalent bonds with electron-poor species. This allows this compound to act as a reagent in a variety of reactions, including organometallic reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not completely understood. However, it is believed that the compound may have some effects on the human body. For example, it has been suggested that this compound may act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of acetylcholine levels in the brain. In addition, it has been suggested that this compound may act as an anti-inflammatory agent and may have some anti-cancer effects.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(3-ethoxyprop-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in lab experiments include its low cost, its low toxicity, and its ability to act as both a catalyst and a reagent. Furthermore, it is relatively easy to synthesize and can be used in a variety of reactions. The main limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to use in aqueous solutions.

Future Directions

There are a number of potential future directions for research involving 2-(3-ethoxyprop-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. These include further research into the biochemical and physiological effects of the compound, as well as the development of more efficient methods for its synthesis. In addition, further research into the mechanism of action of this compound could lead to the development of new catalysts and reagents that are more efficient and cost-effective. Furthermore, research into the use of this compound in materials science applications could lead to the development of new materials with improved properties. Finally, research into the use of this compound in biochemistry applications could lead to the development of new drugs and treatments for a variety of diseases.

Synthesis Methods

2-(3-ethoxyprop-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be synthesized through a number of methods. One method involves the reaction of 1,3-dibromopropane with potassium t-butoxide in aqueous acetic acid. This reaction produces a mixture of 1,2-diols and 1,2-dioxaborolanes. The 1,2-dioxaborolanes can then be separated from the mixture by extraction with ether. Another method involves the reaction of ethylene with boron trifluoride in aqueous acetic acid. This reaction produces a mixture of 1,2-diols and 1,2-dioxaborolanes, which can then be separated from the mixture by extraction with ether.

Scientific Research Applications

2-(3-ethoxyprop-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis for the preparation of a variety of compounds, including polymersization catalysts, dyes, and pharmaceuticals. It has also been used as a catalyst in polymerization reactions, such as the preparation of polyethylene and polypropylene. In addition, this compound has been used in biochemistry and materials science research applications. It has been used as a reagent in the preparation of a variety of compounds, including enzymes, peptides, and polymers.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(3-ethoxyprop-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the reaction of 3-ethoxyprop-1-en-2-ol with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a base to form the desired product.", "Starting Materials": [ "3-ethoxyprop-1-en-2-ol", "4,4,5,5-tetramethyl-1,3,2-dioxaborolane", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Add 3-ethoxyprop-1-en-2-ol to a flask", "Add 4,4,5,5-tetramethyl-1,3,2-dioxaborolane to the flask", "Add base to the flask", "Heat the mixture under reflux for several hours", "Allow the mixture to cool to room temperature", "Extract the product with a suitable solvent", "Purify the product by column chromatography" ] }

CAS RN

2246767-67-7

Molecular Formula

C11H21BO3

Molecular Weight

212.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.